molecular formula C11H12O6S B8325094 2-(4-Methylsulfonylbenzyl)malonic acid

2-(4-Methylsulfonylbenzyl)malonic acid

Cat. No.: B8325094
M. Wt: 272.28 g/mol
InChI Key: RQXGEZYVPOGRGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methylsulfonylbenzyl)malonic acid is a malonic acid derivative featuring a 4-methylsulfonylbenzyl substituent at the second carbon of the malonic acid backbone. Malonic acid derivatives are widely studied for their diverse applications in organic synthesis, coordination chemistry, and biological systems due to their bifunctional carboxylic acid groups, which enable versatile reactivity. The methylsulfonyl (CH₃SO₂) group in this compound is a strong electron-withdrawing moiety, which likely enhances the acidity of the adjacent carboxylic acid groups and influences solubility, reactivity, and intermolecular interactions.

Properties

Molecular Formula

C11H12O6S

Molecular Weight

272.28 g/mol

IUPAC Name

2-[(4-methylsulfonylphenyl)methyl]propanedioic acid

InChI

InChI=1S/C11H12O6S/c1-18(16,17)8-4-2-7(3-5-8)6-9(10(12)13)11(14)15/h2-5,9H,6H2,1H3,(H,12,13)(H,14,15)

InChI Key

RQXGEZYVPOGRGW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(C(=O)O)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Malonic acid derivatives are distinguished by their substituents, which dictate their chemical and physical properties. Key analogues include:

Compound Name Substituent Molecular Formula Key Properties/Applications Reference
2-(4-Chlorophenyl)malonic acid 4-Chlorophenyl C₉H₇ClO₄ Used in synthesis of pharmaceuticals
2-(Perfluorophenyl)malonic acid (attempted) Perfluorophenyl C₉HF₆O₄ Failed hydrolysis product; intermediate for fluorinated ligands
[1-(4'-Bromobiphenyl-4-yl)-2-phenylethyl]malonic acid Bromobiphenyl-phenylethyl C₂₄H₂₀BrO₄ Potential ligand in coordination chemistry
Malonic acid dihydrazide Dihydrazide C₃H₆N₄O₂ Condensation agent in heterocyclic synthesis
Diethyl 2-(perfluorophenyl)malonate Perfluorophenyl (ester form) C₁₃H₁₁F₆O₄ Precursor for fluorinated acetic acid derivatives

Key Observations :

  • Steric effects : Bulky substituents (e.g., bromobiphenyl) may hinder reactivity in coordination chemistry, whereas smaller groups (e.g., methyl in compounds) allow for more flexible applications .

Physical and Chemical Properties

  • Acidity : The methylsulfonyl group enhances the acidity of malonic acid’s carboxylic groups compared to alkyl or halogen substituents. For example, hydrogen malonate (a malonic acid derivative) forms intramolecular hydrogen bonds, stabilizing planar conformations .
  • Solubility : Polar substituents like methylsulfonyl improve solubility in aqueous or polar solvents, whereas esters (e.g., diethyl malonates) are more lipophilic .

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